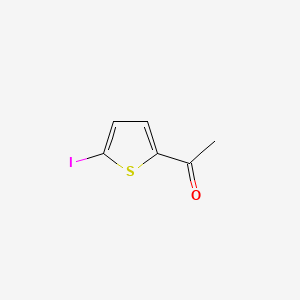

2-Acetyl-5-iodothiophene

Descripción

Contextualization within Thiophene (B33073) Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental structural motif in a vast array of organic compounds. eprajournals.comsciforum.net Its derivatives are integral components in pharmaceuticals, agrochemicals, and materials science. eprajournals.commdpi.comnih.gov The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. eprajournals.com The introduction of functional groups at these positions, as seen in 2-Acetyl-5-iodothiophene, provides a versatile platform for further chemical transformations.

The presence of both an electron-withdrawing acetyl group and a halogen atom on the thiophene ring modifies its electronic properties and reactivity compared to the parent thiophene. The acetyl group at the 2-position deactivates the ring towards further electrophilic substitution and directs incoming groups, while the iodine atom at the 5-position serves as an excellent leaving group in various cross-coupling reactions. youtube.comnih.gov

Significance of Functionalized Thiophenes in Synthetic Methodologies

Functionalized thiophenes are crucial intermediates in the synthesis of complex molecules. mdpi.com The acetyl group can undergo a wide range of reactions, including oxidation, reduction, and condensation, to introduce new functionalities. mdpi.com The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. youtube.comnih.govnih.govcore.ac.uk

The ability to selectively functionalize the thiophene ring at different positions allows for the construction of highly tailored molecules with specific electronic and steric properties. This has led to the development of novel thiophene-based materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its utility as a versatile building block in organic synthesis. Key research areas include:

Cross-Coupling Reactions: A major focus is the use of this compound in palladium-catalyzed cross-coupling reactions. youtube.comnih.govcore.ac.uk The Suzuki-Miyaura coupling, in particular, is widely employed to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring. nih.govcore.ac.ukresearchgate.net This strategy has been instrumental in the synthesis of a variety of complex organic molecules, including those with potential biological activity. core.ac.uk

Synthesis of Novel Heterocyclic Systems: The dual functionality of this compound allows for its use in the construction of more complex heterocyclic systems. The acetyl group can serve as a handle for cyclization reactions, while the iodo group can be transformed to introduce further diversity. For instance, it can be used to synthesize thieno[3,2-b]thiophenes and other fused thiophene derivatives.

Materials Science: The ability to create extended π-conjugated systems through reactions of this compound makes it a valuable precursor for the synthesis of new organic materials. avantorsciences.com These materials are being investigated for their potential applications in electronic devices due to their unique photophysical and electronic properties.

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities. eprajournals.comnih.govimpactfactor.org Researchers are exploring the synthesis of novel compounds derived from this compound as potential therapeutic agents. mdpi.com The modification of the acetyl and iodo groups allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅IOS | sigmaaldrich.comuni.lu |

| Molecular Weight | 252.07 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 130-134 °C | sigmaaldrich.comchemicalbook.com |

| CAS Number | 30955-94-3 | sigmaaldrich.comchemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference |

| InChI | 1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | sigmaaldrich.comsigmaaldrich.com |

| InChIKey | XBUCSKKBSJSRLJ-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES | CC(=O)c1ccc(I)s1 | sigmaaldrich.comsigmaaldrich.com |

Mentioned Compounds:

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-iodothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUCSKKBSJSRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184936 | |

| Record name | NSC 80387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30955-94-3 | |

| Record name | NSC 80387 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030955943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30955-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 80387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Acetyl 5 Iodothiophene and Its Analogues

Regioselective Functionalization Approaches

Regioselective synthesis is paramount in ensuring the correct placement of the acetyl and iodo groups on the thiophene (B33073) ring. The inherent reactivity of the thiophene nucleus, where the positions adjacent to the sulfur atom (α-positions, C2 and C5) are more reactive than the β-positions (C3 and C4), guides these functionalization strategies. umsl.edu

Direct iodination of 2-acetylthiophene (B1664040) at the C5 position represents an atom-economical approach. The acetyl group at the C2 position deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the C5 position. google.com Various iodinating agents can achieve this transformation. Reagents such as N-iodosuccinimide (NIS), often activated by an acid catalyst like 4-toluenesulfonic acid, are effective for the iodination of substituted thiophenes. researchgate.net The use of molecular iodine (I₂) in combination with an oxidizing agent is another common strategy. For instance, systems like I₂/CrO₃ in an acidic medium have been used for iodinating aromatic compounds, although their application to sensitive substrates like thiophenes can be challenging. researchgate.net More modern methods employ reagents like bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄) or systems that generate electrophilic sulfonyl hypoiodites, which can iodinate even less reactive heteroarenes with high regioselectivity. researchgate.netnih.gov

| Iodinating System | Substrate | Conditions | Outcome |

| N-Iodosuccinimide (NIS) / 4-Toluenesulfonic acid | Thiophene Derivatives | Ethanol (B145695) | Provides pure, iodinated products efficiently. researchgate.net |

| Molecular Iodine (I₂) / Oxidant (e.g., CrO₃) | Aromatic Compounds | Acidic Medium (AcOH/Ac₂O/H₂SO₄) | Effective for many aromatics, but can be harsh for thiophenes. researchgate.net |

| Bis(methanesulfonyl) peroxide / Iodide | (Hetero)arenes | N/A | Forms a highly reactive electrophilic iodinating agent. nih.gov |

This table summarizes common iodination systems and their general applicability, which can be adapted for the specific synthesis of 2-acetyl-5-iodothiophene.

A highly reliable and common route to this compound involves a two-step sequence: the Friedel-Crafts acetylation of thiophene followed by the selective iodination of the resulting 2-acetylthiophene.

The initial acetylation is a classic electrophilic aromatic substitution. Thiophene reacts with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. google.comchemeducator.org A wide variety of catalysts can be employed, including traditional Lewis acids like aluminum chloride and stannic chloride, as well as milder options like iodine, zinc salts (ZnCl₂, ZnBr₂), or solid acid catalysts such as acid-activated clays (B1170129) and sulphonated polymers. google.comchemeducator.orggoogle.comgoogle.com The reaction preferentially yields 2-acetylthiophene due to the higher reactivity of the α-position. umsl.edugoogle.com Following purification, the 2-acetylthiophene is then subjected to iodination as described in the previous section (2.1.1), where the C5-position is selectively functionalized.

| Acetylation Catalyst | Acetylating Agent | Conditions | Yield of 2-Acetylthiophene |

| Iodine chemeducator.org | Acetic Anhydride | Mild conditions | Good |

| Zinc Chloride google.com | Acyl Halides / Anhydrides | 30°C - 150°C | Increased yield with excess reactant |

| Sulphonated Copolymer google.com | Acetic Anhydride | 96°C, 15 minutes | High yield |

| Activated Clay google.com | Acetic Anhydride | 30°C, 96 hours | 65% |

This table highlights various catalytic systems for the initial acetylation of thiophene.

Alternative synthetic pathways involve the interconversion of functional groups on a pre-functionalized thiophene ring. One such method is the halogen exchange, or Finkelstein reaction, where a different halogen, typically bromine, is replaced with iodine. wikipedia.org For instance, 2-acetyl-5-bromothiophene (B160168) can be converted to this compound by treatment with an iodide salt like sodium iodide (NaI) or potassium iodide (KI). While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides requires catalysis, often by copper(I) or nickel complexes. wikipedia.org This approach is particularly useful if the corresponding bromo- or chloro-thiophene is more readily available. frontiersin.orgnih.gov

Conversely, one can start with an iodinated thiophene and introduce the acetyl group. The Friedel-Crafts acetylation of 2-iodothiophene (B115884) with acetic anhydride or acetyl chloride yields this compound. The iodine atom is an ortho-, para-directing deactivator, guiding the incoming acyl group primarily to the C5 position, which is sterically and electronically favored. google.com

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis, particularly using palladium and nickel, offers powerful and versatile methods for constructing C-C bonds, providing alternative routes to this compound and its analogs.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling cross-coupling reactions that can form the acetyl-thiophene bond with high efficiency. One prominent strategy is the Pd-catalyzed acylation of 2-iodothiophene. This can involve coupling 2-iodothiophene with various acyl donors. While classic Friedel-Crafts acylation is often effective, palladium-catalyzed methods can offer milder conditions and broader functional group tolerance. mdpi.com For example, Pd(II)-catalyzed direct acylation of heteroarenes using acyl sources like aldehydes or α-keto acids has become an important strategy. thieme-connect.demdpi.com

Another approach is the direct C-H functionalization of thiophene itself, although controlling regioselectivity to obtain the 2-acetyl derivative can be challenging. More commonly, a pre-installed directing group is used to guide the palladium catalyst. mdpi.com For the synthesis of analogues, Pd-catalyzed direct arylation of 2-acetylthiophene at the C4 or C5 position with aryl halides is a well-established method for creating more complex structures. researchgate.net

| Reaction Type | Substrates | Catalyst System (Example) | Outcome |

| Direct Arylation researchgate.net | Thiophene + Aryl Bromide | Pd(OAc)₂ | Forms 2-arylthiophenes in good yields. |

| Oxidative Acylation mdpi.com | Heteroarene + Acyl Source | Pd(II) catalyst + Oxidant | Synthesis of di(hetero)aryl ketones. |

| C-H Alkenylation nih.gov | Thienothiophene + Alkene | Pd(II) catalyst | Regioselective alkenylation at the C2 position. |

| Oxidative Arylation nih.gov | Benzo[b]thiophene 1,1-dioxide + Arylboronic Acid | Pd(II) catalyst | C2-selective arylation via C-H activation. |

This table illustrates the versatility of palladium catalysis in the functionalization of thiophene and related heterocycles.

Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for cross-coupling reactions. youtube.com Nickel-catalyzed routes to this compound can mirror those of palladium. A key reaction is the nickel-catalyzed cross-coupling of 2-iodothiophene with an acetyl-group donor. For example, nickel can catalyze the carbonylation of thioacetates with aryl iodides to form aryl thioesters, which are ketone precursors. semanticscholar.org

Nickel catalysts are also effective in cross-electrophile coupling reactions and direct C-H arylation. youtube.comrsc.org For instance, a NiCl₂(bpy)/LiHMDS system has been shown to effectively catalyze the C2-arylation of thiophene with aryl iodides. rsc.org Furthermore, nickel catalysis is used in the synthesis of thiophene-based polymers through direct arylation polymerization, demonstrating its utility in forming C-C bonds with thiophene units. nih.gov The synthesis of 2-C-glycosides from 2-iodoglycals using nickel-catalyzed coupling with Grignard reagents also highlights the effectiveness of nickel in coupling at an iodo-substituted sp² carbon, a reaction type directly applicable to the synthesis of this compound from 2-iodothiophene and an appropriate acetyl-containing Grignard reagent. nih.gov

| Reaction Type | Substrates | Catalyst System (Example) | Outcome |

| Carbonylation semanticscholar.org | Thioacetate (B1230152) + Aryl Iodide | NiBr₂ / bpy / Zn | Synthesis of aryl thioesters. |

| C-H Arylation rsc.org | Benzothiophene (B83047) + Aryl Iodide | NiCl₂(bpy) / LiHMDS | Regiospecific C2-arylation. |

| Cross-Coupling nih.gov | 2-Iodoglycal + Grignard Reagent | Nickel catalyst | Synthesis of 2-C-glycosides. |

| Polymerization cityu.edu.hk | 2-bromo-3-hexyl-5-iodothiophene (B174538) | Nickel catalyst | Externally initiated polymerization. |

This table provides examples of nickel-catalyzed transformations relevant to the synthesis of functionalized thiophenes.

Other Transition Metal-Catalyzed Processes

Beyond the more common catalytic approaches, a range of other transition metal-catalyzed reactions have been developed for the synthesis of functionalized thiophenes, including analogues of this compound. These methods offer alternative pathways, often with high efficiency and selectivity.

Palladium catalysis, in particular, has proven to be a powerful tool. While direct palladium-catalyzed iodination of 2-acetylthiophene is not a standard route, palladium-catalyzed C-H activation and cross-coupling reactions on pre-functionalized thiophene rings are well-established. For instance, palladium catalysts have been used for the direct arylation of acetyl-halothiophene derivatives. google.com In these reactions, a C-H bond at the 5-position of a 2-acetyl-halothiophene can be selectively coupled with an aryl halide, demonstrating the compatibility of the acetyl group with these catalytic cycles. google.comgoogle.com This C-H activation approach is highly atom-economical as it avoids the need to pre-functionalize the thiophene at the coupling site. google.com

Similarly, the Suzuki-Miyaura cross-coupling reaction, which typically couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. Palladium catalysts, often with specialized phosphine (B1218219) ligands like SPhos, facilitate the coupling of bromothiophenes with various partners. organic-chemistry.org This methodology has been successfully applied to generate a variety of 2,5-disubstituted thiophenes. researchgate.netacs.org

Other transition metals like cobalt and manganese have been utilized in the aerobic oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid derivatives, showcasing their utility in modifying the acetyl group itself. Furthermore, rhodium has been employed in the transannulation reactions of 1,2,3-thiadiazoles with alkynes to construct highly substituted thiophene rings. organic-chemistry.org Gold catalysts are also emerging as effective tools, particularly for the cyclization of functionalized alkynes to form the thiophene core.

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Thiophene Analogues

| Catalyst System | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | 2-Acetyl-halothiophene + Aryl bromide | 5-Aryl-2-acetylthiophene | Direct C-H activation/arylation at C5 google.com |

| Pd(OAc)₂ / SPhos | Bromothiophene + Cyclopropylboronic acid | Cyclopropylthiophene | Suzuki-Miyaura cross-coupling organic-chemistry.org |

| Rhodium Complex | 1,2,3-Thiadiazole + Alkyne | Polysubstituted thiophene | Transannulation reaction organic-chemistry.org |

| AuCl | Functionalized Acetylenic Acid | γ-butyrolactone | Cycloisomerization |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, aimed at designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The Friedel-Crafts acylation of thiophene, a fundamental step in the synthesis of this compound, has been a major focus for improvement. Traditionally, this reaction uses stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. google.com Modern approaches utilize solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) and acidic resins, which can facilitate the reaction between thiophene and acetic anhydride under solvent-free conditions. researchgate.net This not only simplifies the work-up procedure but also circumvents the environmental issues associated with halogenated solvents. google.com For example, a solvent-free acetylation protocol using catalytic vanadyl sulfate (B86663) (VOSO₄) has been reported for various substrates, including thiols. nih.govresearchgate.net

While the direct synthesis of this compound in water is challenging, aqueous conditions have been successfully employed for other thiophene syntheses. For instance, the use of water as a solvent has been demonstrated in the sulfuration/cyclization of bromoenynes to produce thiophenes, highlighting the potential for developing water-based systems for related transformations. organic-chemistry.org

The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry. The shift from homogeneous Lewis acid catalysts (e.g., AlCl₃) to heterogeneous solid acid catalysts in thiophene acylation is a prime example of this principle in action. google.comgoogle.com Zeolites and ion-exchange resins can be filtered off from the reaction mixture and reused multiple times with minimal loss of activity, significantly reducing catalyst waste and cost. google.comresearchgate.net Patents describe continuous processes where the catalyst is retained in the reactor for subsequent batches. google.comgoogle.com

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. nih.gov Syntheses with high atom economy are inherently more efficient and generate less waste. Transition metal-catalyzed C-H activation reactions are excellent examples of atom-economical processes, as they form C-C bonds without the need for pre-installed leaving groups, thus avoiding the generation of stoichiometric byproducts. google.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are another strategy to enhance efficiency. The Gewald reaction, which produces 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, is a classic example of an MCR that builds the thiophene ring with high atom economy. pharmaguideline.comijprajournal.com Designing synthetic routes to this compound that maximize atom economy, for example by using direct iodination and C-H activation for the acylation step, is a key goal in modern synthetic design. acs.orgresearchgate.net

Chemoenzymatic and Biocatalytic Pathways (If applicable from broader thiophene context)

The use of enzymes (biocatalysis) in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. While specific enzymatic routes to this compound are not widely reported, the broader context of thiophene synthesis shows significant potential.

Lipases, which are robust and versatile enzymes, are frequently used for enantioselective acylation and hydrolysis reactions. mdpi.comnih.gov Their ability to catalyze acyl transfer makes them potential candidates for the regioselective acetylation of a functionalized thiophene precursor. Lipase-catalyzed strategies have been developed for the synthesis of various heterocyclic derivatives. mdpi.comnih.govacs.org For instance, porcine pancreatic lipase (B570770) has been shown to catalyze the oxidative coupling of thiophenol. nih.gov

Other enzyme classes, such as α-oxoamine synthases, are capable of catalyzing C-C bond formation to produce α-aminoketones, which are valuable synthetic intermediates. nih.gov In principle, such biocatalysts could be engineered or employed in chemoenzymatic cascades to construct the acetylthiophene framework from simple building blocks. The combination of biocatalytic steps with chemical reactions is a powerful strategy for accessing complex molecules. nih.govnih.gov

Novel Reagent Development for Efficient Synthesis

Advances in reagent chemistry provide new tools for more efficient and selective syntheses. For the preparation of this compound, developments in both iodinating and acylating agents are relevant.

The iodination of aromatic rings is often accomplished with molecular iodine (I₂) in the presence of an oxidizing agent or a strong acid. However, to improve selectivity, safety, and ease of handling, novel iodinating reagents have been developed. Hypervalent iodine reagents, in particular, have gained prominence. arkat-usa.orgumn.edu Reagents like N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) offer higher reactivity and selectivity compared to I₂ under milder conditions. tcichemicals.comacsgcipr.org These reagents are solids, which simplifies handling, and their byproducts are often easily removed. tcichemicals.com The development of such reagents allows for more controlled and efficient iodination of the electron-rich thiophene ring at the 5-position.

For the acylation step, while acetic anhydride is common, research into alternative acylating agents and catalysts continues. The use of solid acid catalysts like zeolites or strong protic acid resins in place of traditional Lewis acids represents a significant reagent-based improvement, reducing waste and improving catalyst recyclability. acs.org

Reaction Mechanisms and Mechanistic Studies of 2 Acetyl 5 Iodothiophene Transformations

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. libretexts.org The mechanism generally proceeds in two steps: the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a σ-complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. nrochemistry.com

For 2-acetyl-5-iodothiophene, the thiophene (B33073) ring is the site of electrophilic attack. However, the regioselectivity of this substitution is complex due to the competing directing effects of the two substituents. The available positions for substitution are C3 and C4.

Substituent Effects:

The acetyl group at the C2 position is a deactivating group due to its electron-withdrawing nature (both by resonance and induction). It directs incoming electrophiles to the meta position. In this case, the position meta to C2 is C4.

The iodo group at the C5 position is also deactivating due to its inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the adjacent carbocation intermediate through resonance. The position ortho to C5 is C4.

Therefore, both substituents direct an incoming electrophile to the C4 position. The acetyl group deactivates the ring, making reactions like nitration or Friedel-Crafts acylation require more forcing conditions than for unsubstituted thiophene. masterorganicchemistry.comambeed.comgoogle.com The combined deactivating effects of both the acetyl and iodo groups make electrophilic substitution on this compound challenging. While specific studies on reactions like nitration or bromination of this compound are not extensively documented, the predicted outcome based on these electronic principles would be substitution at the C4 position, should the reaction occur.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS or SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. ijpcbs.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the acetyl group at C2 is a potent electron-withdrawing group. The iodine atom at C5 is in a position equivalent to para to the acetyl group, making the C5 carbon susceptible to nucleophilic attack. The iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles.

The generally accepted mechanism for this transformation is the addition-elimination mechanism . ambeed.comresearchgate.net

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the iodine (C5), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge is delocalized across the thiophene ring and, crucially, onto the oxygen atom of the acetyl group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the expulsion of the iodide ion, yielding the final substitution product.

This pathway allows for the introduction of various nucleophiles at the C5 position, transforming this compound into a range of other functionalized thiophenes. The rate of SNAr reactions is generally enhanced by the presence of strong electron-withdrawing groups and a good leaving group. lookchem.com

Radical Reaction Mechanisms

Reactions involving radical intermediates provide another important avenue for the transformation of this compound. These mechanisms are typically initiated by the homolytic cleavage of the carbon-iodine bond.

The carbon-iodine (C-I) bond in this compound is susceptible to cleavage upon exposure to ultraviolet (UV) light. This photochemical process involves the absorption of a photon, which excites the molecule to a higher energy state. In this excited state, the C-I bond can undergo homolysis, where the bonding electrons are distributed evenly between the carbon and iodine atoms.

This photo-cleavage results in the formation of two radical species: a 5-acetyl-2-thienyl radical and an iodine radical. Photochemical studies on similar iodoheterocyclic compounds have shown that this bond cleavage is an efficient process.

The primary product of the C-I bond photo-cleavage is the 5-acetyl-2-thienyl radical . This is a highly reactive intermediate that can participate in a variety of subsequent reactions. The formation of this thienyl radical is a key step in photochemical arylation reactions, where it can react with aromatic solvents like benzene (B151609) to form new carbon-carbon bonds. The presence of the acetyl group can influence the stability and reactivity of the radical intermediate.

Organometallic Reaction Mechanisms

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds and proceed through a catalytic cycle involving organometallic intermediates.

The general mechanism for these cross-coupling reactions involves a catalytic cycle centered on a palladium complex, which alternates between the Pd(0) and Pd(II) oxidation states. The key steps relevant to this compound are oxidative addition and reductive elimination.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of this compound to a coordinatively unsaturated palladium(0) complex (often generated in situ). In this step, the palladium atom inserts itself into the carbon-iodine bond. This process increases the oxidation state of palladium from 0 to +2 and its coordination number by two, forming a square planar Pd(II) complex. The C-I bond is broken, and new Pd-C (thienyl) and Pd-I bonds are formed.

Transmetallation (for Suzuki and Sonogashira reactions): In reactions like the Suzuki coupling, the next step is transmetallation, where an organoboron compound (R-BY₂) transfers its organic group (R) to the palladium complex, displacing the iodide. Similarly, in the Sonogashira coupling, a copper acetylide transfers the alkyne group to the palladium center.

Migratory Insertion (for Heck reaction): In the Heck reaction, an alkene coordinates to the Pd(II) complex and then inserts into the Pd-thienyl bond. masterorganicchemistry.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups attached to the palladium(II) center (the thienyl group from this compound and the group from the coupling partner) are coupled together, forming a new carbon-carbon bond in the product. This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another cycle. The ligands on the palladium must typically be in a cis orientation for reductive elimination to occur.

The following table summarizes the key mechanistic steps for different cross-coupling reactions involving this compound.

| Reaction | Coupling Partner | Key Mechanistic Steps after Oxidative Addition |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Transmetallation, Reductive Elimination |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Transmetallation (from copper acetylide), Reductive Elimination |

| Heck Reaction | Alkene (R-CH=CH₂) | Migratory Insertion, β-Hydride Elimination, Reductive Elimination |

Transmetalation Processes

Transmetalation is a pivotal step in the catalytic cycle of cross-coupling reactions. Following the oxidative addition of this compound to a low-valent transition metal catalyst (typically Pd(0)) to form a square planar Pd(II) intermediate, transmetalation occurs. tandfonline.com This process involves the transfer of an organic group (R) from an organometallic reagent (R-M) to the palladium(II) center, displacing the iodide. The nature of the organometallic reagent dictates the specific name of the coupling reaction (e.g., Suzuki-Miyaura, Stille, Hiyama, Negishi) and influences the mechanism and rate of the transmetalation step. nih.govbris.ac.uk For many palladium-catalyzed couplings, transmetalation is the rate-determining step of the entire catalytic cycle. rsc.org

The general sequence for the transmetalation involving the 2-acetyl-5-thienyl palladium iodide intermediate is as follows:

Oxidative Addition : Pd(0)L₂ + I-Th-Ac → (Ac-Th)-Pd(II)(I)L₂ (where Th-Ac is the 2-acetyl-5-thienyl group and L is a ligand)

Transmetalation : (Ac-Th)-Pd(II)(I)L₂ + R-M → (Ac-Th)-Pd(II)(R)L₂ + M-I

The specific mechanism of the transmetalation can proceed through either an open or a cyclic transition state, depending on the nature of the metal (M), its ligands, the coupling partners, and the solvent. jbiochemtech.com

Table 1: Key Transmetalation Processes in this compound Couplings

| Coupling Reaction | Organometallic Reagent (R-M) | Key Mechanistic Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OR)₂) | Requires a base to activate the organoboron reagent, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). researchgate.netnii.ac.jp The transmetalation can proceed through a pathway involving a palladium-hydroxo complex or direct reaction with the boronate. bris.ac.uk |

| Stille | Organostannane (e.g., R-SnBu₃) | Proceeds without the need for a base. The mechanism can involve associative or dissociative pathways with cyclic or open transition states. jbiochemtech.comresearchgate.net The rate of group transfer from tin depends on the organic moiety (R): alkynyl > alkenyl > aryl > allyl > alkyl. researchgate.net |

| Hiyama | Organosilane (e.g., R-Si(OR)₃) | Typically requires an activating agent, such as fluoride (B91410) ions (e.g., TBAF), to form a hypervalent, more reactive pentacoordinate silicate. nih.gov Transmetalation can occur via a neutral 8-Si-4 or an anionic 10-Si-5 intermediate. mdpi.com this compound has been used in Hiyama–Denmark cross-couplings. semanticscholar.org |

| Negishi | Organozinc (e.g., R-ZnX) | Organozinc reagents are highly reactive and generally do not require an activating agent. The reaction is often fast and tolerant of various functional groups. nih.gov |

| Sonogashira | Terminal Alkyne (with Cu(I) co-catalyst) | This reaction involves a distinct mechanism where a copper acetylide is first formed. The transmetalation then occurs from the copper acetylide to the palladium(II) center. Computational studies on related diiodoheterocycles suggest transmetalation is the rate-limiting step. rsc.org |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for investigating the complex mechanisms of organometallic reactions. These methods provide detailed insights into reaction pathways, transition state geometries, and the electronic and steric factors that govern reactivity and selectivity in the transformations of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It allows researchers to model reaction profiles, determine the energies of intermediates and transition states, and elucidate the preferred mechanistic pathways. For transformations involving iodothiophenes, DFT studies have provided crucial insights.

Table 2: Application of DFT in Elucidating Iodothiophene Reaction Mechanisms

| Study Focus | System Studied | Key DFT Findings & Insights | Reference(s) |

| Reaction Step Energetics | Sonogashira coupling of diiodobenzothiophene | Calculated reaction exergonicities showed that transmetalation is the rate-limiting step, not oxidative addition of the C-I bond. | rsc.org |

| Structural Properties | Suzuki coupling of 2,5-dibromo-3-methylthiophene | Explored the structural and electronic properties of various synthesized thiophene derivatives to correlate structure with biological activity. | nih.gov |

| Catalytic Cycle Analysis | Ni-catalyzed Suzuki-Miyaura coupling of acid fluorides | Elucidated a four-stage mechanism (oxidative addition, transmetalation, deinsertion, reductive elimination) and identified carbonyl migratory insertion as the rate-determining step. Showed that transmetalation prefers a concerted mechanism. | rsc.org |

| Reaction Feasibility | Conversion of het(aryl) iodides including iodothiophene | Modeled the reaction pathways involving steps like transmetalation and reductive elimination to understand the conversion process. | researchgate.net |

| Isomerization Mechanisms | Halogen dance reaction of iodothiophenes | Investigated transition states and mechanistic pathways for base-catalyzed isomerization and disproportionation reactions. | researchgate.net |

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While DFT is excellent for mapping static energy landscapes, MD is used to understand conformational flexibility, solvent effects, and the stability of molecular complexes.

In the context of thiophene-containing systems, MD simulations have been extensively used, primarily to study their interactions in biological or materials science settings. For instance, MD simulations have explored the stability and dynamic behavior of thiophene-based inhibitors within the active sites of enzymes. jbiochemtech.comnih.gov These simulations, often running for nanoseconds, track metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rg) to confirm the stability of a ligand-protein complex. mdpi.com Other studies have used MD to simulate the adsorption of thiophene derivatives onto metal surfaces, which is crucial for applications like corrosion inhibition. frontiersin.org These simulations help determine the optimal adsorption configurations and binding energies.

While direct MD studies predicting the reactivity of this compound in cross-coupling reactions are not widespread, the technique's application to related systems demonstrates its potential. By simulating the behavior of the catalyst, substrate, and solvent molecules, MD can provide insights into the formation of pre-catalytic complexes, the role of ligand dynamics, and the stability of intermediates along the reaction coordinate, complementing the energetic information provided by DFT.

Table 3: Applications of Molecular Dynamics (MD) Simulations for Thiophene Derivatives

| Application Area | System Studied | Simulation Details & Insights Gained | Reference(s) |

| Enzyme Inhibition | Thiophene-chalcone-coumarin complex with acetylcholinesterase | Explored the stability and dynamic behavior of the inhibitor-enzyme complex to understand its potent inhibitory activity. | nih.gov |

| Drug-Target Interaction | Chromone-thiophene hybrids with SARS-CoV-2 main protease | A 100 ns simulation confirmed the robustness of the binding pose, showing minimal backbone drift and a "locked" active-site conformation. | jbiochemtech.com |

| Anticancer Research | Thiophene carboxamide derivatives with tubulin | Used to estimate the formation and stability of complexes within the tubulin-binding pocket, analyzing trajectories like RMSD and radius of gyration. | mdpi.com |

| Corrosion Inhibition | Thiophene derivatives on an Fe(110) surface | Performed in an NVT canonical ensemble at 298 K to determine optimal adsorption sites and calculate adsorption/binding energies. | frontiersin.org |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 2-Acetyl-5-iodothiophene, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acetyl group and the thiophene (B33073) ring. The acetyl group's methyl protons (-CH₃) typically appear as a sharp singlet in the upfield region, generally around δ 2.5 ppm.

The thiophene ring contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are coupled to each other, resulting in two doublets. The proton at the C4 position (adjacent to the iodine) and the proton at the C3 position (adjacent to the acetyl group) will have characteristic chemical shifts. Based on the analysis of similar thiophene derivatives, the proton at C3 is expected to resonate further downfield than the proton at C4 due to the deshielding effect of the adjacent carbonyl group. The coupling constant between these two protons (³JHH) is typically in the range of 3.5-4.5 Hz, which is characteristic of ortho-coupling in a thiophene ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COCH₃ | ~2.5 | Singlet (s) | N/A |

| Thiophene H-3 | Downfield (e.g., ~7.6-7.8) | Doublet (d) | ~3.5-4.5 |

| Thiophene H-4 | Upfield (e.g., ~7.2-7.4) | Doublet (d) | ~3.5-4.5 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

The ¹³C NMR spectrum provides information on all six carbon atoms in the this compound molecule. The carbonyl carbon of the acetyl group is the most deshielded, typically appearing far downfield (e.g., >190 ppm). The methyl carbon of the acetyl group is the most shielded, appearing at the highest field (e.g., ~25-30 ppm).

The four carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the iodine atom (C5) is expected to appear at a relatively high field (e.g., ~75-85 ppm) due to the heavy atom effect of iodine. The carbon attached to the acetyl group (C2) will be significantly downfield. The two protonated carbons (C3 and C4) will appear in the typical aromatic region (e.g., ~130-145 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O | >190 |

| C H₃ | ~25-30 |

| Thiophene C 2-Ac | ~140-150 |

| Thiophene C 3-H | ~135-145 |

| Thiophene C 4-H | ~130-140 |

| Thiophene C 5-I | ~75-85 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for unambiguous assignment.

COSY: A COSY experiment would confirm the coupling between the H-3 and H-4 protons on the thiophene ring, as indicated by a cross-peak connecting their respective signals.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the H-3 signal to the C-3 signal, the H-4 signal to the C-4 signal, and the methyl proton signal to the methyl carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found in the region of 1660-1680 cm⁻¹. Other key signals include C-H stretching from the aromatic ring and the methyl group, C-C and C=C stretching vibrations of the thiophene ring, and the C-S stretching vibration. The C-I bond also has a characteristic stretching frequency, though it is weak and appears at a low wavenumber (<600 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | 1680-1660 | Strong |

| Thiophene Ring C=C Stretch | 1550-1400 | Medium-Strong |

| C-I Stretch | <600 | Weak |

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the symmetric vibrations of the thiophene ring and the C-S and C-I bonds are often more prominent than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (MW = 252.07), the molecular ion peak [M]⁺ would be observed at m/z 252.

The fragmentation pattern is predictable based on the structure. miamioh.edu The most common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edulibretexts.org

Loss of a methyl radical (•CH₃): This leads to the formation of a stable acylium ion at m/z 237 ([M-15]⁺). This is often a prominent peak.

Loss of an acetyl radical (•COCH₃): This results in the iodothiophene cation at m/z 209 ([M-43]⁺).

Loss of an iodine atom (•I): This would produce a fragment at m/z 125, corresponding to the 2-acetylthiophene (B1664040) cation.

The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the spectrum compared to bromine- or chlorine-containing compounds.

| m/z | Assigned Fragment | Formula of Fragment |

| 252 | Molecular Ion [M]⁺ | [C₆H₅IOS]⁺ |

| 237 | [M-CH₃]⁺ | [C₅H₂IOS]⁺ |

| 209 | [M-COCH₃]⁺ | [C₄H₂IS]⁺ |

| 125 | [M-I]⁺ | [C₆H₅OS]⁺ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. fiveable.me The chromophore in this compound is the entire conjugated system, comprising the thiophene ring and the acetyl group. This extended conjugation allows for several possible electronic transitions.

Two main types of transitions are expected:

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands. For conjugated systems like this, they often appear in the 250-350 nm range.

n → π transitions:* This involves the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in weak absorption bands at longer wavelengths (typically >300 nm) compared to the π → π* transitions.

Studies on the related compound 2-iodothiophene (B115884) show absorption in the UV region, with dissociation occurring upon excitation at wavelengths like 268 nm. escholarship.org The addition of the acetyl group in conjugation with the ring is expected to shift the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted thiophene.

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

Despite the utility of this technique, a thorough review of the current scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction studies specifically for this compound. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this specific molecule are not available at present.

For illustrative purposes, studies on structurally related compounds can offer insights into the expected solid-state conformation. For instance, the crystal structure of 2-acetyl-5-chlorothiophene (B429048) has been determined, providing a reference for the general planarity of the acetylthiophenone system and the orientation of the acetyl group relative to the thiophene ring. However, the larger van der Waals radius and different electronic properties of iodine compared to chlorine would likely lead to distinct crystal packing and intermolecular interactions in this compound.

To provide a framework for what such data would entail, a hypothetical data table for this compound is presented below. The values in this table are placeholders and are not based on experimental data.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₆H₅IOS |

| Formula Weight | 252.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Chiroptical Spectroscopy (If chiral derivatives are studied)

Chiroptical spectroscopy encompasses a group of techniques, most notably circular dichroism (CD), that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. This method is exceptionally sensitive to the stereochemistry of a molecule and is instrumental in determining the absolute configuration of enantiomers and studying conformational changes in chiral compounds.

The parent molecule, this compound, is achiral and therefore does not exhibit a circular dichroism spectrum. However, if a chiral center were introduced into the molecule, for example by derivatization of the acetyl group or by the synthesis of a thiophene ring with chiral substituents, the resulting enantiomers would be expected to show mirror-image CD spectra.

Reactivity and Transformations of 2 Acetyl 5 Iodothiophene

Cross-Coupling Reactions at the C-5 Position

The carbon-iodine bond at the C-5 position is the most reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions.

Carbon-Carbon Bond Formation (e.g., Arylation, Alkynylation, Alkenylation)

Transition-metal catalyzed reactions are extensively used to form new carbon-carbon bonds at the C-5 position of 2-acetyl-5-iodothiophene, replacing the iodine atom with various carbon-based functional groups.

Arylation: The introduction of aryl groups is a common transformation. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are frequently employed. Notably, this compound has been used as a successful coupling partner in palladium(II)-catalyzed γ-C(sp³)-H arylation of cycloalkane carboxylic acids, in one case providing the highest yield (78%) among a range of heteroaryl iodides. wikipedia.org It also participates in photochemical arylations; for instance, its reaction with N-methylpyrrole under visible light irradiation in the presence of a photocatalyst yields the arylated product 1-(5-(1-methyl-1H-pyrrol-2-yl)thiophen-2-yl)ethanone. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| This compound | Cyclopentane (B165970) carboxylic acid derivative | PdCl₂(PhCN)₂, Ligand, Ag₂CO₃, K₂CO₃, HFIP, 90 °C | γ-Arylated cyclopentane carboxylic acid | 78% | wikipedia.org |

| This compound | N-Methylpyrrole | 4CzIPN (photocatalyst), n-Bu₃N, TMG, DMSO/H₂O, blue LEDs | 1-(5-(1-methyl-1H-pyrrol-2-yl)thiophen-2-yl)ethanone | 64% | wikipedia.org |

| This compound | Benzene (B151609) | UV light (mercury arc), MeCN | 2-Acetyl-5-phenylthiophene | - | nih.gov |

Alkynylation: The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst, is the primary method for alkynylation. alfa-chemistry.comresearchgate.net While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the searched literature, the reaction is a standard transformation for iodothiophenes. masterorganicchemistry.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the 5-alkynyl-2-acetylthiophene product.

Alkenylation: The formation of carbon-carbon double bonds at the C-5 position can be achieved through various cross-coupling reactions, including the Heck and Stille reactions. A specific example is the Hiyama–Denmark cross-coupling reaction. libretexts.org In a reported study, this compound was coupled with a (Z)-vinylsilane in the presence of a palladium catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to produce the corresponding (Z)-alkene. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| This compound | (Z)-1-(4-methoxyphenyl)-2-(diphenylsilyl)ethene | Pd₂(dba)₃, dppb, TBAF, THF | (Z)-1-(5-(2-(4-methoxyphenyl)vinyl)thiophen-2-yl)ethanone | 64% | libretexts.org |

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

The formation of bonds between the C-5 carbon and heteroatoms like nitrogen, oxygen, or sulfur is another crucial class of transformations, typically achieved through copper- or palladium-catalyzed methods like the Ullmann condensation and Buchwald-Hartwig amination. wikipedia.orgrug.nlnih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. rug.nlnih.gov This reaction is broadly applicable to a wide range of amines and aryl halides. While specific literature detailing the Buchwald-Hartwig amination of this compound was not found in the search, its high reactivity as an aryl iodide makes it a suitable substrate for such transformations with primary or secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

C-O Bond Formation: The Ullmann condensation is a classic copper-catalyzed reaction for forming diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.org Modern protocols often use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions. The reaction of this compound with various phenols or alcohols under these conditions would be expected to yield 5-aryloxy- or 5-alkoxy-2-acetylthiophene derivatives.

C-S Bond Formation: Copper-catalyzed coupling of aryl halides with thiols is an effective method for synthesizing aryl sulfides. researchgate.netsemanticscholar.org Research on related substrates, such as 2-iodothiophene (B115884), has shown successful C-S bond formation using potassium thioacetate (B1230152) with a copper(I)/1,10-phenanthroline catalytic system. mdpi.comiaea.org This suggests that this compound would react similarly with thiols or thioacetate salts to produce 5-(arylthio)- or 5-(acetylthio)-2-acetylthiophene derivatives.

Reactions Involving the Acetyl Group at C-2

The acetyl group at the C-2 position is a versatile handle for further molecular elaboration. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of condensation and nucleophilic addition reactions.

Condensation Reactions

Condensation reactions are a key transformation of the acetyl group, allowing for the construction of larger molecular frameworks. These reactions typically involve the reaction of the enolate of this compound (formed by deprotonation of the methyl group) or the direct nucleophilic attack on the carbonyl.

A prominent example is the Claisen-Schmidt condensation, an aldol-type reaction with an aromatic aldehyde. The reaction of this compound with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of aqueous sodium hydroxide (B78521) in ethanol (B145695) yields (E)-1-(5-iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative. Another important reaction is the Claisen condensation with an ester. For instance, treatment of this compound with diethyl oxalate (B1200264) and sodium ethoxide in THF leads to the formation of ethyl 2-hydroxy-4-(5-iodothiophen-2-yl)-4-oxobut-2-enoate, a diketo ester which exists predominantly in its enol form. Current time information in Chatham County, US.

| Reaction Type | Reactant 2 | Reagents/Conditions | Product | Reference |

| Claisen-Schmidt Condensation | 3,4,5-Trimethoxybenzaldehyde | 10% NaOH, EtOH, rt, 12 h | (E)-1-(5-Iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Claisen Condensation | Diethyl oxalate | Sodium ethoxide, THF, rt | Ethyl 2-hydroxy-4-(5-iodothiophen-2-yl)-4-oxobut-2-enoate | Current time information in Chatham County, US. |

Nucleophilic Addition and Substitution Reactions

The electrophilic carbonyl carbon of the acetyl group is susceptible to attack by various nucleophiles. vdoc.pub These reactions can lead to the formation of alcohols upon reduction or can be the initial step in more complex transformations. For example, the formation of enamines from the related 2-acetylthiophene (B1664040) occurs through reaction with secondary amines in the presence of a Lewis acid like TiCl₄. youtube.com This reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

The Claisen condensation mentioned previously is initiated by the formation of an enolate, which then acts as a nucleophile. Current time information in Chatham County, US. Following this, a nucleophilic acyl substitution occurs on the diethyl oxalate. In the haloform reaction, a key step involves the nucleophilic addition of hydroxide to the carbonyl carbon of the intermediate trihalomethyl ketone, which leads to the cleavage of a carbon-carbon bond. masterorganicchemistry.comiitk.ac.in

Derivatization to Carboxylic Acids, Esters, or Alcohols

The acetyl group can be readily converted into other important functional groups such as carboxylic acids, esters, and alcohols through standard organic transformations.

Conversion to Carboxylic Acids: The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. wikipedia.org This reaction involves treating the ketone with a halogen (e.g., iodine, bromine, or chlorine) in a basic solution. iitk.ac.inwikipedia.org The methyl group is exhaustively halogenated, and the resulting trihalomethyl group is cleaved by hydroxide, yielding a carboxylate and a haloform (e.g., iodoform). Subsequent acidification produces the corresponding 5-iodothiophene-2-carboxylic acid. Thienyl ketones are known to undergo this reaction. youtube.com

Conversion to Esters: The Baeyer-Villiger oxidation allows for the conversion of ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring. For this compound, this would result in the formation of (5-iodothiophen-2-yl) acetate (B1210297). The migratory aptitude in this reaction generally favors the aryl group over the methyl group.

Conversion to Alcohols: The reduction of the acetyl ketone to a secondary alcohol, 1-(5-iodothiophen-2-yl)ethanol, is a standard transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and mild choice that would not affect the carbon-iodine bond.

Ring Modification and Rearrangement Reactions

While the thiophene (B33073) ring is generally aromatic and stable, certain reactions can lead to its modification or rearrangement. High-energy conditions or specific reagents can disrupt the aromaticity of the ring. For instance, photochemical reactions can induce transformations of the thiophene core. Additionally, strong bases or organometallic reagents, while often used for substitution reactions, can in some cases lead to ring-opening or rearrangement pathways, although such reactions are less common for this specific compound under typical synthetic conditions.

One notable transformation is the salicylidene-thiolactone rearrangement, which provides a direct route to synthesize 4H-2-arylthieno[3,2-c] benzopyran-4-ones. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution:

The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. libretexts.org Conversely, the iodine atom is a deactivating but ortho-, para-directing substituent. In the case of this compound, the acetyl group at position 2 and the iodo group at position 5 influence the regioselectivity of further substitutions. The positions ortho and meta to the acetyl group (positions 3 and 4) and the position ortho to the iodo group (position 4) are the potential sites for electrophilic attack. The interplay of these electronic effects, along with steric hindrance, will determine the final product distribution. libretexts.orgmasterorganicchemistry.com For example, nitration or acetylation of similar benzothiophene (B83047) derivatives has shown that monosubstitution preferentially occurs at specific positions, and lowering the reaction temperature can increase regioselectivity. researchgate.net

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) onto the thiophene ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst. masterorganicchemistry.com

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric and sulfuric acids. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group. libretexts.org

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved, although the deactivating nature of the acetyl group can make these reactions challenging. libretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is also a significant transformation. govtpgcdatia.ac.in The electron-withdrawing acetyl group activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.compressbooks.pub The iodine atom serves as a good leaving group in these reactions.

The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of the electron-withdrawing acetyl group helps to stabilize this intermediate, facilitating the reaction. masterorganicchemistry.com

A key feature of some nucleophilic aromatic substitutions is cine-substitution, where the incoming nucleophile does not necessarily take the position vacated by the leaving group. govtpgcdatia.ac.in This often proceeds through a benzyne-type intermediate. govtpgcdatia.ac.inlibretexts.org

Recent studies have also highlighted the possibility of concerted nucleophilic aromatic substitution (cSNAr) reactions, where bond formation and bond cleavage occur in a single step, bypassing the formation of a Meisenheimer intermediate. strath.ac.uk

Oxidation and Reduction Chemistry

The functional groups of this compound, namely the acetyl group and the thiophene ring, can undergo both oxidation and reduction reactions.

Oxidation:

The acetyl group can be oxidized to a carboxylic acid group. For instance, 5-acetyl-2-thienylacetic acid can be selectively oxidized to 5-carboxy-2-acetylthiophene using oxidizing agents like chromic anhydride (B1165640) complexes or dichromates. google.com The methylene (B1212753) group attached to the thiophene ring is selectively oxidized in this process. google.com Hypohalites can also be used for the oxidation of related derivatives. google.com

Reduction:

The acetyl group can be reduced to an ethyl group. This reduction can be achieved using various reducing agents. For example, thiophene compounds with an acetyl group can be reduced to the corresponding alkyl derivative. google.com

Derivatization for Polymerization (e.g., formation of thiophene-based conjugated polymers)

This compound and its derivatives are valuable monomers for the synthesis of thiophene-based conjugated polymers. nih.govrsc.org These polymers are of significant interest due to their exceptional optical and conductive properties, making them suitable for applications in electronic and optoelectronic devices. nih.govrsc.org

The carbon-iodine bond provides a reactive site for cross-coupling reactions, which are fundamental to polymerization. The acetyl group can be retained in the final polymer, or it can be modified before or after polymerization to tune the polymer's properties.

Several polymerization methods can be employed:

Suzuki Polycondensation: This method involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with a diboronic acid or ester monomer. rsc.orgresearchgate.net Derivatives of this compound can be converted into the corresponding boronic esters and then polymerized. rsc.orgresearchgate.net

Stille Polycondensation: This involves the palladium-catalyzed coupling of a dihaloaromatic monomer with an organotin monomer.

Kumada-Tamao-Corriu Cross-Coupling: This nickel- or palladium-catalyzed reaction couples a Grignard reagent with an organic halide. nih.gov

Direct Arylation Polymerization (DArP): This is a more atom-economical and environmentally friendly method that involves the direct C-H/C-X coupling, avoiding the need for pre-functionalized organometallic monomers. rsc.org

The properties of the resulting polymers, such as molecular weight, regioregularity, and optoelectronic characteristics, can be controlled by the choice of polymerization method, catalyst, and reaction conditions. nih.govrsc.org For example, the synthesis of regioregular polythiophenes is crucial for achieving high charge carrier mobility. nih.gov

Synthesis and Reactivity of 2 Acetyl 5 Iodothiophene Derivatives and Analogues

Substitution Pattern Variations on the Thiophene (B33073) Ring

The thiophene ring of 2-acetyl-5-iodothiophene is a platform for extensive synthetic exploration. The carbon-iodine bond at the 5-position is a key site for modification, primarily through metal-catalyzed cross-coupling reactions. Techniques such as Suzuki-Miyaura, Stille, and Kumada couplings are employed to introduce aryl, heteroaryl, and alkyl groups. jcu.edu.au For instance, the photochemical reaction of this compound with benzene (B151609) yields 2-acetyl-5-phenylthiophene.

The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for selective reactions in polyhalogenated systems. jcu.edu.au This selective reactivity is crucial for the stepwise construction of complex molecules. For example, 2-(3-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can react selectively with the iodine atom of 2-bromo-3-n-hexyl-5-iodothiophene. jcu.edu.au

Furthermore, the substitution pattern can be altered through "halogen dance" reactions, where treatment with bases like lithium diisopropylamide (LDA) can cause migration of the halogen atom to a different position on the ring. researchgate.net This allows access to isomers that are not directly available through conventional synthesis. Research has also explored the synthesis of thiophenes with multiple substitutions, such as 5-acetyl-2,3-di-iodothiophene, further expanding the range of accessible derivatives.

| Starting Material | Reagent/Reaction Type | Product | Reference |

| This compound | Benzene / Photochemical | 2-Acetyl-5-phenylthiophene | |

| 2-Iodothiophene (B115884) | Acetic anhydride (B1165640), Phosphoric acid | This compound | |

| 2,3,5-Tri-iodothiophene | Acetylation | 5-Acetyl-2,3-di-iodothiophene | |

| 2-Bromo-5-methylthiophene | LDA / Halogen Dance | 3-Bromo-2-lithio-5-methylthiophene | researchgate.net |

| 2-bromo-3-n-hexyl-5-iodothiophene | Boronic Ester / Suzuki Coupling | 5-(2-bromo-3-n-hexylthiophen-5-yl)-3-n-hexylthiophene | jcu.edu.au |

Modification of the Acetyl Group

The acetyl group of 2-acetylthiophenes is a versatile functional handle for a variety of chemical transformations. mdpi.com It can undergo reactions typical of ketones, providing a gateway to numerous derivatives. One common modification is the Vilsmeier-Haack reaction, which can be used for the chloroformylation of the ketone, leading to β-chloroacroleins. mdpi.comresearchgate.net These intermediates are valuable precursors for the synthesis of other heterocyclic systems. mdpi.com

Condensation reactions, such as the Knoevenagel condensation, can be performed on the acetyl group. For example, reacting a 5-aryl-2-acetylthiophene with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a new alkene, although the reaction can be slow. mdpi.com The acetyl group also plays a crucial electronic role, influencing the reactivity of the thiophene ring. In Pd-catalyzed C(sp3)–H arylation reactions, the acetyl group in this compound is tolerated and influences the reaction's outcome, leading to the formation of chiral carboxylic acids in good yields. nih.gov

| Starting Compound Class | Reaction Type | Product Class | Key Feature | Reference |

| 2-Acetylthiophenes | Vilsmeier-Haack | β-chloroacroleins | Chloroformylation of the ketone | mdpi.com |

| 5-Aryl-2-acetylthiophenes | Knoevenagel Condensation | Thienyl-substituted alkenes | C-C bond formation at the acetyl group | mdpi.com |

| This compound | Pd-catalyzed C-H Arylation | Chiral Carboxylic Acids | Acetyl group tolerated in the reaction | nih.gov |

Heterocyclic Ring Fusions and Annulations

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The fusion of a benzene ring to a thiophene core results in benzo[b]thiophene, a structure of significant interest in medicinal chemistry due to its bioisosteric relationship with indole. researchgate.netuou.ac.in The synthesis of such fused rings can be achieved through various cyclization strategies.

One approach involves the construction of substituted naphtho[b]thiophenes via a "lactone methodology," which utilizes a ring transformation reaction. researchgate.net Iodocyclization is another powerful method for forming fused rings. For instance, the cyclization of a terminal alkyne can produce a 3-iodobenzo[b]thiophene (B1338381) derivative. researchgate.net The versatility of these methods allows for the creation of a wide range of polycyclic aromatic systems containing a thiophene moiety, which are important in materials science and pharmaceuticals. researchgate.netscribd.com

| Fused System | Precursor Type | Synthetic Method | Significance | Reference |

| Benzo[b]thiophene | Thiophene derivative | Ring fusion with benzene | Bioisostere of indole | researchgate.netuou.ac.in |

| Naphtho[b]thiophene | Functionalized 2H-pyran-2-one | Lactone methodology / Ring transformation | Access to complex polycyclic systems | researchgate.net |

| 3-Iodobenzo[b]thiophene | Terminal alkyne | Iodocyclization | Synthesis of functionalized benzothiophenes | researchgate.net |

| Dibenzo[a,c]cycloheptenes | Unsymmetrical biaryls | Base-catalyzed ring transformation | Construction of diverse fused scaffolds | researchgate.net |

Bioisosteric Replacements of the Thiophene Ring

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties—a practice known as bioisosteric replacement—is a common strategy to enhance a molecule's efficacy, alter its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.comdrughunter.com The thiophene ring is often used as a bioisostere for other aromatic systems, such as phenyl or pyridyl rings. cambridgemedchemconsulting.com

Studies have shown that replacing a benzofuran (B130515) moiety with a thiophene ring can increase inhibitory activity in certain biological targets. nih.gov Conversely, the thiophene ring itself can be replaced by other heterocycles like thiazole, pyrrole, or indazole to fine-tune biological activity. nih.gov For example, in a series of Hepatitis C virus (HCV) NS5B polymerase inhibitors, replacing a thiophene ring with a phenyl ring led to improved inhibitory activity. nih.gov In other contexts, the thiophene moiety has been successfully employed as a bioisostere for a phenol (B47542) group, leading to compounds with significantly improved oral bioavailability. nih.gov This highlights the thiophene ring's utility in navigating the complexities of structure-activity relationships. nih.govnih.gov

| Original Moiety | Bioisosteric Replacement | Effect/Observation | Reference |

| Benzofuran | Thiophene | Increased inhibitory activity | nih.gov |

| Thiophene | Phenyl | Improved inhibitory activity | nih.gov |

| Thiophene | Thiazole | Decreased activity | nih.gov |

| Thiophene | Pyrrole | Similar activity | nih.gov |

| Phenol | Thiophene | Improved relative oral bioavailability | nih.gov |

Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Building Block

The chemical versatility of this compound makes it an ideal starting point for the design and synthesis of advanced molecular scaffolds for various applications. mdpi.com In medicinal chemistry, it has been used to generate diketo acid pharmacophores for the inhibition of the HCV NS5B polymerase enzyme. nih.gov The ability to perform late-stage C-H functionalization on molecules containing this fragment allows for the creation of diverse chiral carboxylic acids, which are valuable in drug discovery. nih.gov

Beyond pharmaceuticals, derivatives of this compound are used to construct materials with specific physical properties. For example, it can serve as a precursor for the synthesis of 5-aryl-2,2'-bithiophenes, which are investigated as new materials for nonlinear optical (NLO) applications. researchgate.net The synthesis of various sulfur-containing heterocycles like thiazolines and thiazoles from thiophene-based scaffolds continues to be an active area of research due to their wide range of potential applications. researchgate.net

| Scaffold Type | Application Area | Synthetic Approach from this compound | Reference |